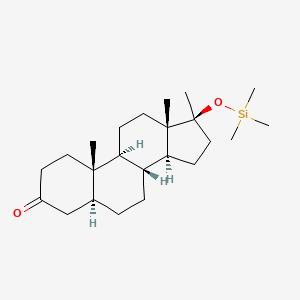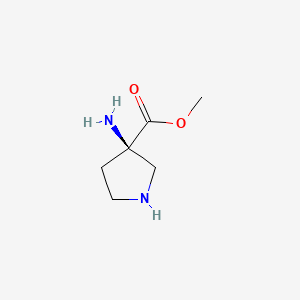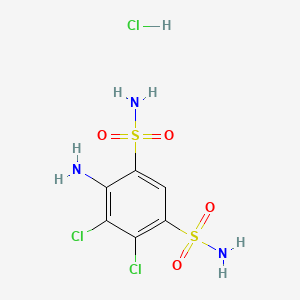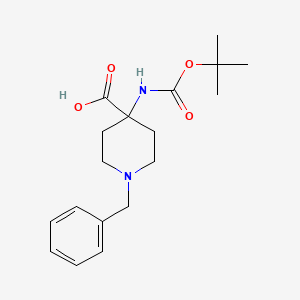
17-O-Trimethylsilyl Mestanolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-O-Trimethylsilyl Mestanolone is a synthetic androgenic anabolic steroid that has been widely used in scientific research. It is also known as TMS and is a derivative of dihydrotestosterone. This steroid has been used to study the biochemical and physiological effects of androgens in various research fields.
Mechanism of Action
17-O-Trimethylsilyl Mestanolone works by binding to androgen receptors in the body, which results in the activation of various signaling pathways. This activation leads to an increase in protein synthesis, muscle growth, and bone density. It also leads to the suppression of estrogen production, which can have a protective effect against certain types of cancer.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to increase muscle mass and strength, improve bone density, and enhance male sexual characteristics. It has also been shown to have a protective effect against prostate cancer by suppressing estrogen production.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 17-O-Trimethylsilyl Mestanolone in lab experiments is its ability to selectively activate androgen receptors. This allows researchers to study the effects of androgens on specific tissues and organs. However, one limitation of using this steroid is that it can be difficult to obtain and may be expensive.
Future Directions
There are several future directions for research involving 17-O-Trimethylsilyl Mestanolone. One area of interest is the development of new and more effective androgen receptor modulators. Another area of interest is the investigation of the role of androgens in the development of other types of cancer, such as breast cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of this steroid.
Synthesis Methods
The synthesis of 17-O-Trimethylsilyl Mestanolone involves the reaction of mestanolone with trimethylsilyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound, which is purified using chromatography techniques.
Scientific Research Applications
17-O-Trimethylsilyl Mestanolone has been used in various scientific research fields, including pharmacology, biochemistry, and physiology. This steroid has been used to study the effects of androgens on muscle growth, bone density, and male sexual characteristics. It has also been used to investigate the role of androgens in the development of prostate cancer.
properties
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-17-trimethylsilyloxy-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O2Si/c1-21-12-9-17(24)15-16(21)7-8-18-19(21)10-13-22(2)20(18)11-14-23(22,3)25-26(4,5)6/h16,18-20H,7-15H2,1-6H3/t16-,18+,19-,20-,21-,22-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEUJDWURSKKQN-PDFLQEANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4(C)O[Si](C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O[Si](C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858542 |
Source


|
| Record name | (5alpha,17beta)-17-Methyl-17-[(trimethylsilyl)oxy]androstan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145760-86-7 |
Source


|
| Record name | (5alpha,17beta)-17-Methyl-17-[(trimethylsilyl)oxy]androstan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Sulfanediyldi(ethane-2,1-diyl)]bis(3-nitrobenzene)](/img/structure/B589450.png)




![Benz[a]anthracene-7-acetic Acid-13C2](/img/structure/B589461.png)


